molecular formula C8H14O2 B14341240 4-Methylhexahydro-4H-furo[2,3-b]pyran CAS No. 92944-65-5

4-Methylhexahydro-4H-furo[2,3-b]pyran

Cat. No.: B14341240
CAS No.: 92944-65-5
M. Wt: 142.20 g/mol
InChI Key: ZZENEVYTVMVCDH-UHFFFAOYSA-N
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Description

4-Methylhexahydro-4H-furo[2,3-b]pyran is a heterocyclic organic compound with the molecular formula C8H14O2 It features a fused ring system consisting of a furan ring and a pyran ring, with a methyl group attached to the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhexahydro-4H-furo[2,3-b]pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 4-hydroxy-6-methyl-2-pyrone with suitable reagents can lead to the formation of the desired compound . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methylhexahydro-4H-furo[2,3-b]pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Methylhexahydro-4H-furo[2,3-b]pyran involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understanding its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylhexahydro-4H-furo[2,3-b]pyran stands out due to its specific ring fusion and methyl substitution, which confer unique chemical and physical properties.

Properties

CAS No.

92944-65-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-methyl-3,3a,4,5,6,7a-hexahydro-2H-furo[2,3-b]pyran

InChI

InChI=1S/C8H14O2/c1-6-2-4-9-8-7(6)3-5-10-8/h6-8H,2-5H2,1H3

InChI Key

ZZENEVYTVMVCDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2C1CCO2

Origin of Product

United States

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